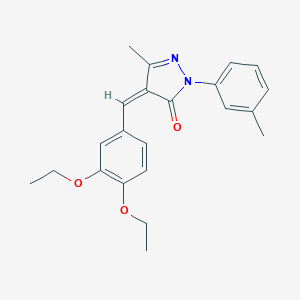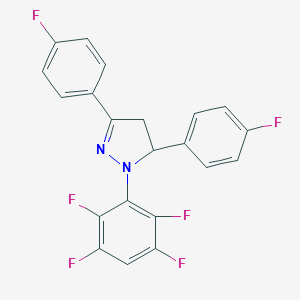METHANONE](/img/structure/B329494.png)
[2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Indole Derivative Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves the coupling of the brominated quinoline with the indole derivative using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
[2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive quinoline derivatives.
Industry: Use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of [2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Indole Derivatives: Compounds with similar indole moieties.
Uniqueness
[2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is unique due to its specific substitution pattern and the combination of quinoline and indole moieties, which may confer distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C24H17BrN2O |
|---|---|
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
[2-(3-bromophenyl)quinolin-4-yl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C24H17BrN2O/c25-18-8-5-7-17(14-18)22-15-20(19-9-2-3-10-21(19)26-22)24(28)27-13-12-16-6-1-4-11-23(16)27/h1-11,14-15H,12-13H2 |
Clave InChI |
QODBKTVNWAACFW-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br |
SMILES canónico |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-benzoyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B329411.png)
![2-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B329413.png)

![2-[4-bromo-2-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B329415.png)
![2-fluoro-N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B329416.png)
![N-(2,5-dichlorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B329418.png)
![3-[(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID](/img/structure/B329421.png)
![2-Methoxyethyl 2-[(2,3-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B329422.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B329430.png)

![Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B329432.png)
![6-Ethyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B329433.png)
![ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate](/img/structure/B329434.png)
